molecular formula C18H21N7O2S B2729646 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034408-80-3

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2729646
CAS No.: 2034408-80-3
M. Wt: 399.47
InChI Key: LWCWFDKZAYGUJF-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic compound known for its unique structure and versatile applications in various fields of science and industry. This compound, characterized by the presence of both triazine and benzo[d]thiazole moieties, has garnered significant interest due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the benzo[d]thiazole core, followed by the introduction of the triazine ring through nucleophilic substitution reactions. Detailed synthetic conditions often involve:

  • Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide)

  • Catalysts such as triethylamine or potassium carbonate

  • Heating conditions ranging from room temperature to reflux conditions

Industrial Production Methods

Industrial-scale production of this compound requires optimization of the reaction conditions to ensure high yield and purity. Continuous flow synthesis and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative cleavage, particularly at the sulfur atom in the benzo[d]thiazole ring.

  • Reduction: Reduction reactions typically target the triazine ring, possibly converting it into a simpler amine structure.

  • Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the electrophilic sites within the triazine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride

  • Nucleophiles: Amines, thiols

Major Products

Depending on the reaction conditions, major products can include various derivatives with modified functional groups, enhancing or altering the biological and chemical properties of the original compound.

Scientific Research Applications

Chemistry

  • Catalysts: Used as a ligand in coordination chemistry to form stable complexes with metals.

  • Material Science: Incorporated into polymers for enhanced thermal and chemical stability.

Biology

  • Enzyme Inhibition: Acts as a potential inhibitor for enzymes due to its rigid structure, which can mimic substrate molecules.

  • Fluorescent Probes: Modified versions of the compound are used in fluorescence microscopy for tracking biological processes.

Medicine

  • Drug Development: Explored for its potential as an antitumor and antimicrobial agent.

  • Diagnostic Agents: Used in imaging techniques due to its ability to bind selectively to certain biological targets.

Industry

  • Pesticides: Investigated for its efficacy as a pesticide, particularly in controlling fungal infections in crops.

  • Dyes and Pigments: Utilized in the production of specialty dyes due to its vibrant color properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The triazine moiety is known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The benzo[d]thiazole group enhances the binding affinity and specificity of the compound. These interactions trigger a cascade of biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3-dimethyluracil: Similar in terms of enzyme inhibition.

  • Benzothiazole-2-thiol: Shares the benzo[d]thiazole core, used in material science.

  • 4,6-Dichloro-1,3,5-triazine: Shares the triazine ring, used in the synthesis of various bioactive compounds.

Uniqueness

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to its dual-functional group architecture, combining the properties of both triazine and benzo[d]thiazole rings. This confers a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

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Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S/c1-24(2)17-21-15(22-18(23-17)25-5-7-27-8-6-25)10-19-16(26)12-3-4-13-14(9-12)28-11-20-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCWFDKZAYGUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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